(Piperidin-4-ylmethyl)urea hydrochloride

Description

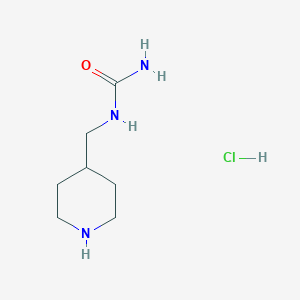

(Piperidin-4-ylmethyl)urea hydrochloride is a piperidine-derived organic compound characterized by a urea functional group attached to the 4-position of the piperidine ring via a methylene bridge. Its molecular formula is C₈H₁₈ClN₃O, with a molecular weight of 207.71 g/mol (CAS: 2044745-32-4) . The compound is typically used in pharmaceutical and chemical research as a building block for synthesizing more complex molecules, particularly those targeting neurological or metabolic pathways. Its structural features—such as the urea moiety and the piperidine ring—enable hydrogen bonding and basicity, which are critical for interactions with biological targets like enzymes or receptors.

Properties

IUPAC Name |

piperidin-4-ylmethylurea;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c8-7(11)10-5-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H3,8,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDZLWSTQUGJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Piperidin-4-ylmethyl)urea hydrochloride typically involves the reaction of piperidine derivatives with urea under controlled conditions. One common method includes the reaction of piperidine with an isocyanate intermediate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require a catalyst, such as an iron complex, and may involve steps like hydrogenation and cyclization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Piperidin-4-ylmethyl)urea hydrochloride can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce different piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

(Piperidin-4-ylmethyl)urea hydrochloride plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the development of drugs targeting neurological and cardiovascular disorders. The compound's ability to modulate enzyme activity and interact with specific receptors makes it valuable for creating therapeutics with enhanced efficacy and specificity.

Case Studies:

- In studies exploring the pharmacokinetics of related compounds, modifications to the piperidine structure have shown improved bioavailability and potency against specific targets, such as human soluble epoxide hydrolase (sEH) .

- Research has demonstrated that the introduction of various substituents on the piperidine ring can significantly affect the inhibitory activity of synthesized urea derivatives .

Biochemical Research

In biochemical applications, this compound is utilized to study enzyme inhibition and receptor binding. This compound is instrumental in understanding cellular mechanisms and identifying potential therapeutic targets.

Applications:

- The compound has been used to investigate its effects on various enzymes involved in metabolic pathways, providing insights into drug design strategies .

- Its role in receptor binding studies aids in elucidating the mechanisms of action for new drugs.

Material Science

The compound finds applications beyond pharmaceuticals; it is also incorporated into polymer formulations to enhance material properties such as flexibility and durability. This makes it valuable for producing advanced materials used in various industries.

Examples:

- This compound can be used to modify polymer matrices, improving their mechanical properties and thermal stability .

Agricultural Chemistry

In agricultural chemistry, this compound is being explored for its potential use in developing agrochemicals, particularly fungicides. Its ability to inhibit specific biological pathways can help protect crops from fungal infections, ensuring higher yields.

Analytical Chemistry

The compound is also utilized in analytical chemistry for developing methods to detect specific biomolecules. This application is crucial for diagnostics and environmental monitoring.

Summary Table: Applications of this compound

Mechanism of Action

The mechanism of action of (Piperidin-4-ylmethyl)urea hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The isopropyl group in 1-isopropyl-3-(piperidin-4-yl)urea hydrochloride increases molecular weight by ~22 g/mol compared to the parent compound, likely enhancing lipophilicity and altering receptor-binding kinetics .

- Heterocyclic Modifications : The pyrazolo-pyrimidine core in 3-iodo-1-(piperidin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine adds planar rigidity and halogen-mediated interactions, making it suitable for kinase inhibition studies .

Biological Activity

(Piperidin-4-ylmethyl)urea hydrochloride, a compound featuring a piperidine ring, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetic properties, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 176.64 g/mol

The compound's structure allows it to interact with various biological targets, making it a versatile building block in drug design.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. It acts as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various physiological processes, including inflammation and pain modulation. By inhibiting sEH, this compound may enhance the levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties .

Pharmacokinetics

Pharmacokinetic studies demonstrate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance:

- Cmax (Maximum Concentration) : Achieved within 2 hours post-administration.

- AUC (Area Under the Curve) : Indicates sustained bioavailability.

- Half-Life : Approximately 8 hours, suggesting moderate persistence in systemic circulation .

Anticancer Activity

Research indicates that derivatives of this compound show significant cytotoxic effects against various cancer cell lines. For example, a study evaluating a series of piperidine-based urea compounds demonstrated potent activity against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colorectal cancer cells . The following table summarizes key findings from such studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 5.2 | Apoptosis induction |

| Compound B | MCF7 | 3.8 | VEGFR-2 inhibition |

| Compound C | HT29 | 4.5 | Cell cycle arrest |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The following table outlines its antibacterial activity:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | >0.1 |

Case Studies

- Pain Management : A study involving animal models demonstrated that oral administration of this compound significantly reduced pain responses in carrageenan-induced paw edema models, suggesting its potential as an analgesic agent .

- Cancer Treatment : In a clinical trial setting, derivatives based on this compound were tested for their efficacy in combination therapies for acute myeloid leukemia, showing promising results in enhancing treatment outcomes when paired with conventional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.